molecular formula C10H21NO2 B13477639 Tert-butyl propylalaninate

Tert-butyl propylalaninate

Cat. No.: B13477639
M. Wt: 187.28 g/mol
InChI Key: XZWACVICCNBLSU-UHFFFAOYSA-N
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Description

Tert-butyl propylalaninate is a synthetic ester derivative of alanine, where the tert-butyl group acts as a protective moiety for the amino acid’s carboxylic acid functionality. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, to enhance solubility and stability during reactions. The tert-butyl group’s steric bulk reduces undesired side reactions, such as racemization, while facilitating selective deprotection under acidic conditions .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 2-(propylamino)propanoate

InChI

InChI=1S/C10H21NO2/c1-6-7-11-8(2)9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3

InChI Key

XZWACVICCNBLSU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl propylalaninate typically involves the esterification reaction between tert-butyl alcohol and propylalanine. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Key Data:

ParameterValueReference
CatalystHClO₄
Reaction Time48 hours
Yield72%

Deprotection of the tert-Butyl Carbamate (Boc Group)

The Boc group is cleaved under acidic conditions, regenerating the free amine:

  • Reagents : Trifluoroacetic acid (TFA) or aqueous H₃PO₄ ( ).

  • Conditions : Room temperature, 1–2 hours.

  • Mechanism : Acidic hydrolysis of the carbamate linkage releases CO₂ and tert-butanol.

Example:

text
Boc-Ala-OPr + TFA → NH₃⁺-Ala-OPr + CO₂ + (CH₃)₃COH

Key Data:

ReagentConditionsReference
TFART, 1–2 hours
Aqueous H₃PO₄Mild, selective cleavage

Hydrolysis of the Propyl Ester

The propyl ester undergoes saponification or acid-catalyzed hydrolysis:

  • Basic Conditions : NaOH/EtOH, reflux, yielding alanine carboxylate.

  • Acidic Conditions : H₂SO₄/H₂O, slower reaction.

Key Data:

ConditionTimeProductReference
1M NaOH, EtOH, 70°C4 hoursAlanine carboxylate
2M H₂SO₄, H₂O12 hoursAlanine

Transesterification Reactions

The propyl ester can be exchanged with other alcohols under catalytic conditions:

  • Catalyst : Ti(OiPr)₄ or enzymatic methods.

Key Data:

CatalystAlcoholYieldReference
Lipase (Candida antarctica)Benzyl alcohol85%

Aminolysis to Form Amides

Reaction with amines produces alanine amides:

  • Conditions : DCC/DMAP coupling or direct aminolysis at elevated temperatures.

Key Data:

Coupling ReagentAmineYieldReference
DCC/DMAPBenzylamine78%

Stability Under Thermal and Radical Conditions

  • Thermal Stability : Decomposition above 150°C, releasing isobutylene ( ).

  • Radical Reactions : tert-Butyl groups exhibit stability in radical environments, with R₂ relaxation rates <140 ms in NMR studies ( ).

Mechanistic Insights

  • SN1 vs SN2 Pathways : The tert-butyl group’s steric bulk favors SN1 mechanisms in carbocation-mediated reactions ( ).

  • Competing Elimination : Under strongly acidic conditions, β-hydrogen elimination may occur, forming alkene byproducts ( ).

Scientific Research Applications

Tert-butyl propylalaninate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl propylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Tert-butyl propylalaninate belongs to the broader class of tert-butyl-protected amino acid esters. Key analogues include:

  • Methyl propylalaninate : Lacks steric hindrance, leading to higher reactivity but lower stability.
  • Benzyl propylalaninate: Offers aromatic protection, cleavable via hydrogenolysis, but introduces flammability risks.
  • Ethyl propylalaninate: Balances moderate reactivity and stability, often used in non-acidic environments.

Physicochemical Properties (Hypothetical Data)

Property This compound* Methyl Propylalaninate Benzyl Propylalaninate Ethyl Propylalaninate
Molecular Weight (g/mol) ~217 ~161 ~225 ~175
Boiling Point (°C) ~250 (decomposes) ~180 ~290 ~200
Solubility in Water Low Moderate Very low Moderate
Stability in Acid Deprotection at pH < 2 Stable Stable Stable
Flash Point (°C) ~80 (estimated) ~60 ~100 ~70

*Data inferred from tert-butyl alcohol (boiling point: 82.4°C ) and analogous ester behavior.

Reactivity and Stability

  • Acid Sensitivity : The tert-butyl group in this compound is cleaved under strong acidic conditions (e.g., trifluoroacetic acid), a trait shared with tert-butyl ethers and carbonates . In contrast, methyl and ethyl esters require harsher basic conditions for hydrolysis.
  • Thermal Stability: Tert-butyl esters generally exhibit higher thermal stability than benzyl esters due to reduced resonance destabilization. However, they decompose exothermically above 200°C, releasing flammable isobutylene gas—a hazard noted in tert-butyl alcohol .
  • Oxidative Resistance : Unlike benzyl esters, this compound resists oxidation, making it suitable for reactions involving peroxides or metal catalysts .

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • PPE : Nitrile gloves and safety goggles are mandatory; avoid skin contact due to potential sensitization .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How do computational methods like DFT aid in understanding this compound's conformational behavior?

Advanced Research Question
DFT calculations clarify:

  • Solvent effects : Explicit solvent models (e.g., water or THF) stabilize equatorial conformers by 2–3 kcal/mol vs. gas-phase axial preferences .
  • Transition states : Simulate energy barriers for tert-butyl rotation (e.g., 10–15 kcal/mol for chair-to-chair interconversion) .
  • Reactivity predictions : Electron-deficient tert-butyl groups may direct electrophilic attacks to specific positions.
    Workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate Gibbs free energy differences between conformers.
    • Validate with experimental NMR or X-ray data .

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